Dimyristoylphosphatidylcholine

Description

Significance of Dimyristoylphosphatidylcholine as a Model Membrane Lipid in Biophysics

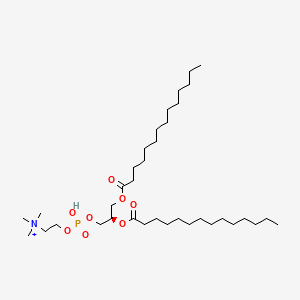

This compound is a zwitterionic phospholipid with a headgroup containing a positively charged choline (B1196258) group and a negatively charged phosphate (B84403) group, attached to a glycerol (B35011) backbone with two 14-carbon saturated fatty acid chains (myristic acid). This specific structure gives DMPC properties that make it an excellent model for studying biological membranes.

One of the most critical properties of DMPC is its well-characterized phase behavior. frontiersin.org In aqueous dispersions, DMPC bilayers exhibit two distinct phase transitions: a pre-transition (gel to ripple phase) at approximately 14-15°C and a main phase transition (ripple gel phase to liquid-crystalline phase) at around 24°C. frontiersin.orgnih.govdergipark.org.tr This main transition temperature (Tm) is conveniently close to room temperature, making it experimentally accessible for a wide range of biophysical techniques. frontiersin.orgoatext.com Above its Tm, DMPC forms a fluid, disordered (Lα) phase, mimicking the state of most biological membranes. nih.gov Below the Tm, it exists in a more ordered gel (Lβ') phase or a ripple (Pβ') phase. nih.govnih.govnih.gov

The ability to precisely control the phase of the membrane by adjusting the temperature allows researchers to study how membrane fluidity affects various biological processes, such as the function of embedded proteins and the permeability of the membrane to different molecules. nih.gov Furthermore, DMPC's simple and saturated acyl chains create a relatively homogenous and well-defined bilayer, which simplifies the interpretation of experimental data compared to the complex mixtures of lipids found in natural membranes. mdpi.com This simplicity is crucial for isolating and understanding specific molecular interactions.

DMPC is widely used to form various model membrane systems, including:

Liposomes: Spherical vesicles with one or more lipid bilayers, used to study membrane permeability and as drug delivery vehicles. mdpi.comacs.orgnih.gov

Supported Lipid Bilayers (SLBs): Planar bilayers formed on a solid support, ideal for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance. nih.gov

Nanodiscs: Small, discoidal patches of lipid bilayer stabilized by a scaffold protein, which allow for the study of single membrane proteins in a native-like environment.

The physical and mechanical properties of DMPC bilayers have been extensively studied, providing a wealth of baseline data for comparison.

Interactive Data Table: Physical Properties of DMPC Bilayers

| Property | Value | Conditions | Reference(s) |

| Main Transition Temperature (Tm) | ~24 °C | In water | nih.govavantiresearch.com |

| Pre-transition Temperature (Tp) | ~14-15 °C | In water | frontiersin.orgnih.gov |

| Area per Lipid (Lα phase) | ~50.6 Ų | 33 mol% cholesterol | researchgate.net |

| Area per Lipid (Lα phase) | ~45.5 Ų | 50 mol% cholesterol | researchgate.net |

| Bilayer Thickness (Lα phase) | ~4.8 nm | nih.gov | |

| Bending Rigidity Coefficient | Decreases with increasing lipid transition temperature in vesicles | Solid-ordered bilayers | nih.gov |

| Area Compressibility Modulus (K) | Increases significantly with cholesterol addition | Both above and below Tm | duke.edu |

Historical Context and Evolution of this compound Research Applications

The use of DMPC in research parallels the evolution of our understanding of biological membranes. Early research in the 1960s and 1970s established liposomes as valuable models for biological membranes. nih.govnih.gov During this period, synthetic phospholipids (B1166683) like DMPC became crucial for creating reproducible and well-defined model systems.

Initially, DMPC was instrumental in fundamental biophysical studies aimed at characterizing the physical properties of lipid bilayers. Researchers used techniques like differential scanning calorimetry (DSC) to precisely measure its phase transitions and X-ray diffraction to determine its structure. nih.govduke.edu These early studies provided a solid foundation for more complex investigations.

As research progressed, DMPC became a workhorse for studying lipid-protein interactions. nih.govresearchgate.net By incorporating proteins into DMPC bilayers, scientists could investigate how the lipid environment influences protein structure and function. For example, studies with the channel-forming peptide gramicidin (B1672133) A in DMPC bilayers provided detailed insights into how proteins can locally order lipid molecules. nih.gov

The development of advanced analytical techniques further expanded the applications of DMPC. The advent of atomic force microscopy (AFM) allowed for the direct visualization of DMPC bilayers at the nanoscale, revealing details like the characteristic ripple phase. nih.gov Neutron and X-ray scattering techniques have been used to probe the dynamics and structure of DMPC membranes with high resolution. nih.govosti.gov

More recently, DMPC has been employed in more applied research areas. It is a common component in the formulation of liposomal drug delivery systems and has been used in the development of thermosensitive liposomes that release their contents at slightly elevated temperatures. mdpi.comnih.gov Its ability to form stable bilayers has also made it a key component in the development of nanodiscs for studying membrane proteins.

Fundamental Role of Phosphatidylcholines in Membrane Bioresearch

Phosphatidylcholines (PCs) are a major class of phospholipids that are fundamental components of most eukaryotic cell membranes. wikipedia.orglipotype.com They are characterized by their choline headgroup and are essential for the structural integrity of membranes. nih.gov In many mammalian cells, PCs constitute over 50% of the total phospholipids in the plasma membrane. wikipedia.orgnih.gov

The primary role of phosphatidylcholines is to form the lipid bilayer, the basic structure of all cellular membranes. lipotype.com This bilayer acts as a semi-permeable barrier, controlling the passage of ions and molecules into and out of the cell. Beyond this structural role, PCs are involved in various cellular processes:

Membrane Fluidity and Dynamics: The nature of the fatty acid chains attached to the phosphatidylcholine backbone significantly influences the fluidity of the membrane. Saturated chains, like those in DMPC, tend to pack more tightly, leading to more ordered membranes, while unsaturated chains introduce kinks that increase fluidity. frontiersin.org

Cell Signaling: Phosphatidylcholine is a precursor for important signaling molecules. For instance, the enzyme phospholipase D can cleave PC to produce phosphatidic acid (PA), a key secondary messenger in various signaling pathways. wikipedia.orgmdpi.com

Lipoprotein Structure: Phosphatidylcholines are crucial components of lipoproteins, which are responsible for transporting fats and cholesterol through the bloodstream. lipotype.com

In biomembrane research, different phosphatidylcholines with varying acyl chain lengths and degrees of saturation are used to model different aspects of biological membranes. For example, dipalmitoylphosphatidylcholine (DPPC), with its 16-carbon saturated chains, has a higher Tm than DMPC and is a major component of lung surfactant. wikipedia.org Dioleoylphosphatidylcholine (DOPC), with its unsaturated chains, remains in a fluid state over a broad temperature range, making it suitable for studies where a fluid membrane is required. nih.govfrontiersin.org

The systematic study of different phosphatidylcholines, including DMPC, has been instrumental in developing the "hydrophobic matching" hypothesis, which posits that the activity of integral membrane proteins is influenced by the match between the hydrophobic thickness of the protein's transmembrane domain and the hydrophobic thickness of the lipid bilayer. annualreviews.org By using PCs with different chain lengths, researchers can systematically vary the bilayer thickness and observe the effects on protein function.

Properties

Molecular Formula |

C36H73NO8P+ |

|---|---|

Molecular Weight |

678.9 g/mol |

IUPAC Name |

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1/t34-/m1/s1 |

InChI Key |

CITHEXJVPOWHKC-UUWRZZSWSA-O |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Synonyms |

1,2 Dimyristoyl glycero 3 phosphorylcholine 1,2 Ditetradecanoyl glycero 3 phosphocholine 1,2 Ditetradecyl glycero 3 phosphocholine 1,2-Dimyristoyl-glycero-3-phosphorylcholine 1,2-Ditetradecanoyl-glycero-3-phosphocholine 1,2-Ditetradecyl-glycero-3-phosphocholine Dimyristoyllecithin Dimyristoylphosphatidylcholine DMCP DMPC |

Origin of Product |

United States |

Model Membrane Systems Utilizing Dimyristoylphosphatidylcholine

Liposomal Formulations in Dimyristoylphosphatidylcholine Research

Liposomes are microscopic vesicles composed of one or more lipid bilayers, and they represent one of the most common types of model membranes. mdpi.comresearchgate.neteijppr.com DMPC is a popular choice for constructing liposomes due to its ability to self-assemble into these structures in aqueous solutions. nih.govmdpi.com The properties of DMPC-based liposomes can be tailored by altering factors such as the method of preparation, which influences their size and lamellarity (the number of bilayers). nih.gov

Small Unilamellar Vesicles (SUVs)

Small unilamellar vesicles (SUVs) are typically defined as having a diameter in the range of 20 to 100 nanometers. diva-portal.org Due to their high surface curvature, DMPC SUVs have a short shelf-life as they tend to fuse over time. iastate.edu Studies have shown that DMPC SUVs can spontaneously fuse when stored above their phase transition temperature. nih.gov For instance, freeze-fracture electron microscopy has confirmed the appearance of larger vesicles in DMPC SUV samples stored above their transition temperature, indicating fusion events. nih.gov

Methods like sonication or extrusion through polycarbonate membranes with small pore sizes (30-50 nm) are commonly used to produce DMPC SUVs. iastate.edu Research has also explored the spontaneous formation of ultrasmall unilamellar vesicles in mixtures of DMPC with certain amphiphilic drugs. diva-portal.org

| Characteristic | Description | Reference |

|---|---|---|

| Diameter | 20 - 100 nm | diva-portal.org |

| Formation Methods | Sonication, Extrusion | iastate.edu |

| Stability | Prone to spontaneous fusion, especially above phase transition temperature. | nih.gov |

Large Unilamellar Vesicles (LUVs)

Large unilamellar vesicles (LUVs) possess a single lipid bilayer and have diameters ranging from 100 nm to 1 µm. diva-portal.org A common method for preparing DMPC LUVs is the extrusion of multilamellar vesicles through polycarbonate filters with defined pore sizes. liposomes.ca This technique allows for the production of vesicles with a relatively uniform size distribution. liposomes.ca Studies on DMPC LUVs have provided insights into lipid dynamics, such as the rate of DMPC exchange between vesicles and the transbilayer movement (flip-flop) of lipid molecules. nih.gov The exchange rate of DMPC between liquid-crystalline DMPC LUVs has an Arrhenius activation energy of 24.9 ± 1.4 kcal/mol. nih.gov

The physical properties of DMPC LUVs, such as their phase transition behavior, have been extensively characterized using techniques like differential scanning calorimetry. arxiv.org

| Characteristic | Description | Reference |

|---|---|---|

| Diameter | 100 nm - 1 µm | diva-portal.org |

| Formation Method | Extrusion of MLVs | liposomes.ca |

| Key Research Area | Lipid exchange and transbilayer movement | nih.gov |

Giant Unilamellar Vesicles (GUVs)

Giant unilamellar vesicles (GUVs) are significantly larger, with diameters ranging from 1 to 200 µm, making them comparable in size to living cells. diva-portal.org This larger size allows for direct observation using light microscopy techniques. nih.gov DMPC GUVs are frequently used as cell models to study various cellular processes, including the effects of proteins on membrane mechanics. nih.gov For example, research has shown that while monomeric G-actin has little effect on the bending stiffness of DMPC GUVs, polymerized F-actin increases their rigidity. nih.gov

The formation of DMPC GUVs can be achieved through methods like electroformation. iastate.edunih.gov Studies have also investigated the aggregation of DMPC GUVs, a process that can be influenced by factors like temperature. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Diameter | 1 - 200 µm | diva-portal.org |

| Formation Method | Electroformation | iastate.edunih.gov |

| Key Research Applications | Cell models, studying protein-membrane interactions and membrane mechanics. | nih.govnih.gov |

Multilamellar Vesicles (MLVs)

Multilamellar vesicles (MLVs) are characterized by their "onion-like" structure, consisting of multiple concentric lipid bilayers. nih.gov They are typically formed by hydrating a dry lipid film. mdpi.comliposomes.ca DMPC MLVs have been used in studies investigating the effects of various molecules on membrane structure. For instance, research has examined how the presence of dimethyl sulfoxide (B87167) (DMSO) affects the phase transition of DMPC MLVs. mdpi.comresearchgate.net

Interestingly, under specific conditions, such as at the gel-to-liquid crystalline transition temperature, DMPC MLVs can spontaneously vesiculate to form smaller, predominantly unilamellar vesicles. liposomes.ca This process is influenced by factors like ionic strength. liposomes.ca

Supported this compound Lipid Bilayers

Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate. This configuration allows for the use of surface-sensitive analytical techniques to study membrane properties. mdpi.comacs.org DMPC is a common choice for creating SLBs. unimi.itmdpi.com These bilayers can be formed by the fusion of DMPC vesicles onto a suitable substrate, such as mica or polydopamine-coated surfaces. mdpi.comresearchgate.net

A key advantage of using a soft polymeric cushion like polydopamine is that it preserves the lateral mobility of the DMPC molecules, a crucial feature of biological membranes. mdpi.com Fluorescence recovery after photobleaching (FRAP) experiments have been used to measure the diffusion coefficients of lipids within these supported bilayers. For DMPC on a polydopamine cushion, a diffusion coefficient of approximately 5.9 µm²/s has been reported at room temperature. mdpi.comresearchgate.net

| Property | Value/Description | Reference |

|---|---|---|

| Formation Method | Vesicle fusion onto a solid support (e.g., mica, polydopamine) | mdpi.comresearchgate.net |

| Diffusion Coefficient (on Polydopamine) | ~5.9 µm²/s | mdpi.comresearchgate.net |

| Key Advantage | Compatibility with surface-sensitive analytical techniques. | acs.org |

This compound Monolayers at Air-Water Interfaces

A lipid monolayer at the air-water interface serves as a simplified, two-dimensional model of a single leaflet of a cell membrane. researchgate.net The Langmuir-Blodgett technique is commonly used to form and study these monolayers. researchgate.net By compressing the monolayer and measuring the surface pressure as a function of the area per molecule, researchers can obtain pressure-area isotherms, which provide valuable information about the physical state and properties of the monolayer. researchgate.netnih.gov

Studies on DMPC monolayers have investigated their miscibility with other lipids, such as cholesterol, and the interactions with various molecules, including peptides and proteins. researchgate.netresearchgate.netnih.gov For example, research has shown that DMPC and cholesterol form stable mixed monolayers, and the interactions between them can be characterized by thermodynamic parameters like the excess Gibbs free energy. frontiersin.org Furthermore, the lateral diffusion of molecules within DMPC monolayers has been studied using fluorescence spectroscopy, revealing how monolayer fluidity changes with surface pressure. nih.gov

| Research Focus | Key Findings | Reference |

|---|---|---|

| Miscibility with Cholesterol | DMPC and cholesterol form stable mixed monolayers. The interaction is thermodynamically favorable. | frontiersin.org |

| Interaction with Peptides | The interaction of gramicidin (B1672133) A with DMPC monolayers has been studied, revealing information about peptide-lipid interactions. | nih.gov |

| Lateral Diffusion | Lateral diffusion coefficients decrease with increasing surface pressure, indicating reduced monolayer fluidity. | nih.gov |

This compound-Based Bicelles

Bicelles, or bilayered micelles, are discoidal nanostructures that serve as effective membrane mimics. biorxiv.orgnih.gov Classical bicelles are self-assembling aggregates typically formed from a mixture of a long-chain phospholipid, such as DMPC, and a short-chain phospholipid or detergent that caps (B75204) the edges of the disc. ub.eduresearchgate.net The most common formulation combines DMPC as the bilayer-forming component with 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) as the stabilizing agent at the rim. nih.govacs.org

The morphology and phase behavior of DMPC-based bicelles are highly dependent on several factors, including the molar ratio of the long-chain to the short-chain lipid (known as the q-value), temperature, and total lipid concentration. nih.govacs.orgmdpi.com For instance, mixtures of DMPC and DHPC can form various structures, such as vesicles, micelles, or bicelles, depending on the molar ratio of DHPC. mdpi.com At q-values (DMPC/DHPC) greater than or equal to 0.5, DMPC and DHPC tend to form bilayered, discoidal structures. biorxiv.org These systems can undergo temperature-dependent morphological changes; for example, DMPC/CHAPSO bicelles can transition from ellipsoidal disks at 10°C to extended ribbon-like structures at 38°C. nih.gov

DMPC/DHPC bicelles are particularly valuable in structural biology, especially for nuclear magnetic resonance (NMR) spectroscopy studies of membrane proteins. biorxiv.orgnih.gov Depending on their size and concentration, they can tumble isotropically in solution, which is suitable for solution-state NMR, or align in a magnetic field, enabling solid-state NMR studies. nih.govacs.org This "molecular goniometer" capability allows for detailed investigation into the structure, dynamics, and topology of membrane-embedded peptides and proteins. nih.govvanderbilt.edu

| Molar Ratio (q = DMPC/DHPC) | Temperature (°C) | Dominant Morphology/Phase | Key Characteristics | Reference |

|---|---|---|---|---|

| q < 1.9 | < 25 | Isotropic Phase (Micelles or small bicelles) | Aggregates undergo fast isotropic motion. | researchgate.net |

| 0.33 ≤ XDHPC ≤ 0.67 (q ≈ 0.5 to 2) | 20 | Gel-Bicelle | Exhibits low membrane fluidity and high membrane polarity. | mdpi.com |

| q ≥ 0.5 | 25 and 37 | Bilayered Discoidal Structure | DMPC forms a distinct bilayer region sequestered from DHPC. | biorxiv.org |

| q = 3.2 | > 23 (Tm of DMPC) | Liquid Crystalline Phase | In the presence of lanthanide ions, bicelles can fuse end-to-end to form lamellar sheets. | ub.edu |

| 2.6 to 6.7 | 25 - 45 | Oriented Bicelles | Domain where bicelles align in a magnetic field, useful for NMR. | researchgate.net |

This compound Nanodiscs and Scaffolds

Nanodiscs are another advanced model membrane system, consisting of a small patch of a phospholipid bilayer, such as DMPC, encircled by two copies of an amphipathic helical protein known as a membrane scaffold protein (MSP). nih.govacs.orgnih.gov This architecture creates a soluble, detergent-free, and highly stable membrane mimetic that provides a near-native environment for studying integral membrane proteins. researchgate.netnih.gov

The self-assembly of DMPC nanodiscs is typically initiated by mixing DMPC lipids with a specific MSP variant and a detergent, such as sodium cholate. illinois.edu Upon removal of the detergent, the components spontaneously form uniform, discoidal particles. acs.orgillinois.edu A key advantage of this system is that the diameter of the nanodisc is precisely controlled by the length of the engineered MSP. nih.govoup.comcreative-biolabs.com Longer MSP variants create larger nanodiscs, allowing for the reconstitution of larger membrane proteins or protein complexes. oup.comnih.gov

Research has shown that the properties of the DMPC bilayer within a nanodisc can differ from those in a conventional lamellar bilayer. nih.govacs.org The lipids are not homogeneously packed; those at the center of the disc are highly ordered due to constrictive forces from the scaffold protein, while the annular lipids in contact with the MSP are significantly more disordered. nih.govacs.orggenscript.com The phase transition temperature (Tm) of DMPC in nanodiscs can also be altered depending on the specific scaffold protein used and the lipid-to-protein ratio. nih.gov

DMPC nanodiscs have become a standard tool for the solubilization, purification, and biophysical analysis of membrane proteins. nih.govacs.org They offer a controlled lipid environment for techniques like solution NMR, cryo-electron microscopy, and single-molecule studies, facilitating detailed investigations into membrane protein structure, function, and interaction with lipids. nih.govcreative-biolabs.com

| Scaffold Protein (MSP) | Approximate Nanodisc Diameter | Approx. DMPC Molecules per Nanodisc | Primary Application/Note | Reference |

|---|---|---|---|---|

| MSP1D1ΔH5 | ~8 nm (6 nm inner) | ~120-130 | Suitable for small to medium-sized membrane proteins for solution NMR. | nih.govcreative-biolabs.com |

| MSP1D1 | 9-10 nm | ~160 (80 per MSP) | Widely used standard for biophysical and structural studies. | creative-biolabs.comacs.org |

| MSP1E3D1 | ~12 nm | ~260 | Larger scaffold for bigger membrane proteins or complexes. | nih.govacs.org |

| MSP2N2 | ~17 nm | ~323 | Engineered extended scaffold for very large membrane protein assemblies. | oup.comcreative-biolabs.com |

Biophysical Characterization and Intrinsic Behavior of Dimyristoylphosphatidylcholine Membrane Systems

Phase Behavior and Polymorphism of Dimyristoylphosphatidylcholine Bilayers

The physical state of DMPC bilayers is highly dependent on environmental conditions such as temperature and pressure, leading to a rich polymorphism. These different structural arrangements, or phases, are critical to the bilayer's properties and function.

DMPC bilayers can exist in several distinct phases, with the most prominent being the gel (Lβ'), fluid (Lα), and ripple (Pβ') phases. nih.gov

Gel Phase (Lβ'): At low temperatures, DMPC exists in the lamellar gel phase (Lβ'). nih.gov In this state, the hydrocarbon chains are in a nearly all-trans conformation and are tightly packed in a tilted arrangement relative to the bilayer normal. nih.govresearchgate.net This ordered packing results in a thicker bilayer and reduced lateral mobility of the lipid molecules. nih.gov

Fluid Phase (Lα): At higher temperatures, the bilayer transitions to the lamellar liquid-crystalline or fluid phase (Lα). ill.eu This phase is characterized by disordered or "melted" hydrocarbon chains, which have a higher number of gauche conformations. fau.de This leads to a thinner bilayer, an increased area per lipid, and significantly higher lateral diffusion of the lipid molecules. fau.denih.gov

Ripple Phase (Pβ'): Between the gel and fluid phases, DMPC forms an intermediate, periodically undulated structure known as the ripple phase (Pβ'). nih.govill.euacs.org This phase is characterized by a sawtooth-like profile. nih.gov High-resolution X-ray scattering has revealed that the hydrocarbon chains in the major, longer arm of the ripple are packed similarly to the Lβ' phase, while the chains in the minor, shorter arm are more disordered. nih.gov The formation of this phase is a unique characteristic of certain phosphatidylcholine lipids like DMPC. nih.govcore.ac.uk

DMPC bilayers exhibit well-defined phase transitions as a function of temperature, which can be monitored by techniques like differential scanning calorimetry (DSC). oup.comnih.gov These transitions involve significant changes in the structural and dynamic properties of the membrane.

Upon heating from the gel phase, DMPC first undergoes a pre-transition. This transition is from the lamellar gel (Lβ') phase to the ripple gel (Pβ') phase. ill.euoup.com For DMPC, this transition occurs at approximately 14°C. lu.se It is a low-enthalpy event associated with the initial disruption of the uniform chain packing and the formation of the characteristic ripple structure. lu.sepnas.org

The main phase transition, or chain-melting transition, is a highly cooperative process where the bilayer transforms from the ripple (Pβ') phase to the fluid (Lα) phase. ill.euoup.com This transition occurs at a well-defined temperature, Tm, which for DMPC is approximately 23.9°C. oup.com This process involves a significant absorption of heat (enthalpy) and is characterized by a sharp decrease in bilayer thickness and an increase in the area per lipid molecule as the hydrocarbon chains become disordered. nih.govnih.gov

| Transition | Transition Temperature (T) | Enthalpy Change (ΔH) | Reference |

|---|---|---|---|

| Pre-transition (Lβ' → Pβ') | ~14.3 °C | ~410 cal/mol | oup.comlu.se |

| Main transition (Pβ' → Lα) | ~23.9 °C | ~4500 cal/mol | oup.comlu.se |

In addition to temperature, pressure also induces phase transitions in DMPC bilayers, a phenomenon known as barotropic phase transition. oup.comnii.ac.jp Increasing hydrostatic pressure generally favors more ordered phases with smaller volumes. Consequently, the temperatures for both the pre-transition and the main transition increase linearly with pressure. oup.comcanada.ca The rate of increase (dT/dP) for the main transition of DMPC is approximately 0.201 K/MPa (or 20.1 °C/kbar). oup.comcanada.ca At very high pressures, above 300 MPa, DMPC can be induced to form a pressure-induced interdigitated gel (LβI) phase, where the acyl chains from opposing leaflets interpenetrate. oup.comjst.go.jp

| Transition | Pressure Dependence (dT/dP) | Volume Change (ΔV) | Reference |

|---|---|---|---|

| Pre-transition | - | 2.1 cm³/mol | oup.com |

| Main transition | ~0.201 K/MPa | 17.6 cm³/mol | oup.comcanada.ca |

| Pressure-Induced Interdigitation | > 300 MPa | - | oup.com |

Under certain conditions, particularly in multi-component systems or near transition temperatures, different phases can coexist within the same DMPC bilayer. nih.govresearchmap.jp For instance, in binary mixtures of DMPC with other lipids like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), gel and fluid domains can coexist over a range of temperatures. nih.govku.dk This phase separation leads to lateral heterogeneity in the membrane, with distinct regions having different physical properties. nih.govnih.gov Even in pure DMPC bilayers, dynamic heterogeneity can be observed, particularly near the phase transition, where transient domains or clusters of molecules with different packing and mobility exist. researchmap.jprsc.orghelsinki.fi The study of such heterogeneity is crucial for understanding the formation of lipid rafts and other functional domains in biological membranes. nih.govuoguelph.ca

Structural and Dynamic Properties of this compound Membranes

Membrane Thickness and Bilayer Dimensions

The thickness of a this compound (DMPC) bilayer is a fundamental structural parameter that varies depending on the experimental technique used for measurement and the physical state of the membrane. In its fluid (Lα) phase, typically studied above its main transition temperature of 24°C, the DMPC bilayer exhibits a characteristic thickness. mdpi.com Molecular dynamics simulations have calculated the membrane thickness to be 3.425 ± 0.008 nm. acs.org This value is slightly smaller than results from other molecular dynamics studies of planar lipid bilayers, which reported thicknesses ranging from 3.8 to 3.95 nm. acs.org

Experimental methods also yield a range of values. X-ray scattering experiments have determined the membrane thickness to be 3.9 ± 0.1 nm. acs.org In contrast, Nuclear Magnetic Resonance (NMR) studies have reported slightly lower values of 3.05 nm and 2.98 nm. acs.org Small-angle neutron scattering (SANS) has also been employed to measure bilayer thickness. nih.gov The thickness of the bilayer is known to be greater in the low-temperature gel (Lβ') phase compared to the high-temperature liquid crystalline (Lα) phase. nih.gov

The addition of other molecules, such as sterols, can influence the bilayer's dimensions. At temperatures from 10 to 45°C, the inclusion of cholesterol, ergosterol, or lanosterol (B1674476) into DMPC unilamellar vesicles leads to an increase in bilayer thickness relative to a pure DMPC membrane. nih.gov The presence of a gemini (B1671429) surfactant can induce a decrease in the thickness of the DMPC bilayer, with one study reporting a decrease from 3.57 nm in pure DMPC to 3.22 nm and 3.21 nm in the presence of different gemini surfactants. rsc.org

Table 1: Reported Membrane Thickness of DMPC Bilayers

| Measurement Technique | Reported Thickness (nm) | Phase/Conditions |

|---|---|---|

| Molecular Dynamics Simulation | 3.425 ± 0.008 | NPT conditions |

| Molecular Dynamics Simulation | 3.8 - 3.95 | Planar lipid bilayers |

| X-ray Scattering | 3.9 ± 0.1 | Not specified |

| NMR Spectroscopy | 3.05 | Not specified |

| NMR Spectroscopy | 2.98 | Not specified |

| Neutron Scattering | Higher in Lβ' phase | Comparison of Lβ' and Lα phases |

| Molecular Dynamics Simulation | 3.57 | Pure DMPC |

| Molecular Dynamics Simulation | 3.22 / 3.21 | With gemini surfactants |

Area Per Lipid Molecule and Packing Density

The area per lipid molecule is a critical parameter that describes the lateral packing of lipids within the bilayer. For DMPC in its fluid phase at 30°C, hybrid electron density models have determined the area per lipid to be 60.6 ± 0.5 Ų. nih.gov Molecular dynamics simulations have used a starting value of 70 Ų for DMPC in vesicle models. acs.orgnih.gov The packing density of lipids is inversely related to the area per lipid; a smaller area per lipid corresponds to a denser packing of the lipid tails. nih.gov This is particularly evident when comparing different lipid types, where lipids with higher transition temperatures generally exhibit a smaller area per lipid due to denser packing. nih.gov

The area per lipid is also influenced by the local environment within a curved vesicle. In a simulated 10 nm radius liposome (B1194612), the area per lipid was calculated to be 57.7 ± 0.1 Ų in the inner leaflet and 65.4 ± 0.1 Ų in the outer leaflet, with an average for the whole vesicle of 61.4 ± 0.1 Ų. nih.gov The addition of other molecules can also alter the packing density. For instance, the presence of cholesterol generally decreases the area per lipid in phospholipid membranes. arxiv.org Conversely, the introduction of certain gemini surfactants into a DMPC bilayer can lead to an increase in the area per lipid for both the DMPC and the surfactant molecules. rsc.org

Table 2: Area Per Lipid (APL) of DMPC

| Method/Condition | APL (Ų) | Notes |

|---|---|---|

| Hybrid Electron Density Models (30°C) | 60.6 ± 0.5 | Fluid phase |

| MD Simulation (starting value) | 70 | Vesicle model |

| MD Simulation (10 nm liposome) | 61.4 ± 0.1 (average) | 57.7 (inner), 65.4 (outer) |

| MD Simulation (DMPC/gemini system) | 0.696 - 0.706 nm² (69.6 - 70.6 Ų) | Mixed bilayer |

Membrane Fluidity and Orientational Order Parameters

Membrane fluidity is a key characteristic of lipid bilayers in the liquid-crystalline phase and is closely related to the orientational order of the lipid acyl chains. The fluidity of DMPC membranes can be modulated by the inclusion of other molecules. For example, increasing the concentration of cholesterol is known to decrease membrane fluidity, leading to a more ordered state. d-nb.info This is often referred to as the liquid-ordered (Lo) phase, which is distinct from the liquid-disordered (Ld) phase of pure lipid bilayers. d-nb.infocmu.edu Curcumin, another molecule known to interact with lipid membranes, also induces segmental ordering in DMPC bilayers, inserting deep into the membrane in a transbilayer orientation. d-nb.info

The orientational order of the acyl chains is quantified by the deuterium (B1214612) order parameter, SCD, which can be measured by NMR spectroscopy. core.ac.uk Wide-angle X-ray scattering (WAXS) can also be used to determine an average orientational order parameter, S(x-ray). nih.gov For DMPC-cholesterol systems, the orientational lipid tail order parameter generally increases with higher cholesterol concentrations. researchgate.net In binary mixtures of DMPC with a longer chain lipid like distearoylphosphatidylcholine (DSPC), the orientational order parameters for both components increase as the concentration of the longer chain lipid increases. core.ac.uk The shape of the order parameter profile along the acyl chain is also sensitive to the bilayer composition. core.ac.uk

Lateral Diffusion Dynamics of this compound Lipids

The lipids within a fluid DMPC bilayer are not static but exhibit lateral movement. The rate of this movement is characterized by the lateral diffusion coefficient (DL). All-atom molecular dynamics simulations have shown that the mechanism of lipid motion is dependent on the timescale. nih.govaip.org On a picosecond timescale, the motion is ballistic, while on the scale of hundreds of nanoseconds, it becomes a diffusive flow with diffusion coefficients in the order of 10⁻⁸ cm²/s. nih.govaip.org Experimental techniques such as pulsed field gradient NMR (PFG-NMR) have been used to measure the lateral diffusion of DMPC. nih.gov

The lateral diffusion of DMPC is sensitive to temperature, showing a distinct break at the onset of the phase transition. nih.gov The presence of other molecules within the bilayer can act as obstacles, affecting the diffusion of the lipids. For instance, the peptide gramicidin (B1672133) D has been shown to impede the lateral diffusion of DMPC. nih.gov The lateral diffusion coefficient of DMPC is also influenced by the phase of the bilayer, with different theoretical models being used to describe the obstruction effects. nih.gov

Table 3: Lateral Diffusion Coefficients of DMPC

| Method/Condition | Diffusion Coefficient (cm²/s) | Notes |

|---|---|---|

| MD Simulation (Fickian diffusion) | 0.61 - 0.66 x 10⁻⁷ | 150 ns timescale |

| Experimental (various methods) | 0.5 x 10⁻⁷ - 1 x 10⁻⁷ | Range from multiple techniques |

| PFG-NMR | Temperature-dependent | Shows a break at phase transition |

Bending Rigidity and Area Compressibility Moduli

The mechanical properties of a DMPC bilayer, such as its resistance to bending and stretching, are described by the bending rigidity (or bending modulus, κ) and the area compressibility modulus (KA), respectively. acs.org These properties are crucial for understanding the behavior of lipid vesicles and their interactions. nih.gov

Molecular dynamics simulations of a DMPC vesicle at 295 K yielded a bending rigidity coefficient of 7.22 × 10⁻²⁰ J. nih.gov Other studies using different methods have reported a range of values. For example, spin echo spectroscopy measured the bending rigidity to be 1.5 × 10⁻¹⁹ J at 300 K and 9.4 × 10⁻²⁰ J at 340 K. nih.gov An optical dynamometry study showed a decrease from 2 × 10⁻¹⁸ to 4 × 10⁻²⁰ J as the temperature increased from 293 to 296 K. nih.gov

The area compressibility modulus (KA) quantifies the energy required to stretch the bilayer. acs.org For DMPC, molecular dynamics simulations have reported KA values of 0.25 N/m and 0.23 N/m. nih.gov Experimental measurements with a micropipette also gave a value of 0.23 N/m. nih.gov Neutron spin echo spectroscopy showed that KA decreased from 0.56 to 0.40 N/m as the temperature increased from 300 K to 340 K. nih.gov Another simulation study calculated an average KA of 334 ± 22 mN m⁻¹ (or 0.334 N/m) for a pure DMPC bilayer. rsc.org

Table 4: Mechanical Properties of DMPC Bilayers

| Property | Method | Value | Temperature |

|---|---|---|---|

| Bending Rigidity (κ) | MD Simulation | 7.22 × 10⁻²⁰ J | 295 K |

| Bending Rigidity (κ) | Spin Echo Spectroscopy | 1.5 × 10⁻¹⁹ J | 300 K |

| Bending Rigidity (κ) | Spin Echo Spectroscopy | 9.4 × 10⁻²⁰ J | 340 K |

| Bending Rigidity (κ) | Optical Dynamometry | 2 × 10⁻¹⁸ to 4 × 10⁻²⁰ J | 293 K to 296 K |

| Area Compressibility (KA) | MD Simulation | 0.25 N/m | Not specified |

| Area Compressibility (KA) | MD Simulation | 0.23 N/m | Not specified |

| Area Compressibility (KA) | Micropipette | 0.23 N/m | Not specified |

| Area Compressibility (KA) | Neutron Spin Echo | 0.56 to 0.40 N/m | 300 K to 340 K |

| Area Compressibility (KA) | MD Simulation | 334 ± 22 mN m⁻¹ | Not specified |

Water Penetration and Hydration Profiles within this compound Bilayers

The interaction of water with the DMPC bilayer is critical for its structure and function. Water molecules are not only present at the bilayer surface, interacting with the hydrophilic headgroups, but can also penetrate into the hydrophobic core. nih.gov The extent of this penetration and the structure of the hydration water have been investigated using both experimental and computational methods. researchgate.net

Molecular dynamics simulations using polarizable charge equilibration force fields have shown a potential of mean force barrier of 4.5–5.5 kcal/mol for a water molecule to permeate into the center of a DMPC bilayer. nih.gov This indicates that while water can enter the hydrophobic core, it is an energetically unfavorable process. nih.gov The level of hydration significantly affects the phase behavior of DMPC; when the water-to-lipid ratio is low, the main transition temperature increases. mdpi.com

Fourier transform infrared (FTIR) spectroscopy studies have revealed that the structure of water confined within the lipid membrane differs from that of bulk water. researchgate.net The hydrogen bond network of water is significantly perturbed near the lipid headgroups. mdpi.comresearchgate.net Evidence also suggests that even at low hydration levels, a small amount of water is embedded within the hydrocarbon region of the bilayer, which may play a role in the structural stability of the membrane. mdpi.com In simulations, water molecules can be found near the carbonyl groups of the phospholipids (B1166683), and the density of water in this region can be affected by the presence of other molecules in the bilayer. rsc.org

Interactions of Dimyristoylphosphatidylcholine Membranes with Exogenous Molecules

Lipid-Protein and Lipid-Peptide Interactions in Dimyristoylphosphatidylcholine Systems

The DMPC lipid bilayer provides a defined environment to dissect the complex interplay between lipids and proteins. This section explores the methodologies used to incorporate proteins into DMPC membranes and the subsequent effects on protein structure, function, and interactions.

Methodologies for Membrane Protein Reconstitution

The successful incorporation of membrane proteins into DMPC model membranes is a critical first step for their structural and functional characterization. Various reconstitution methods are employed, each with its own set of advantages and considerations. anu.edu.au

Common techniques include:

Detergent-Mediated Reconstitution into Liposomes: This widely used method involves solubilizing both the purified membrane protein and DMPC lipids with a detergent. nih.gov Subsequent removal of the detergent, typically through dialysis, gel filtration, or the use of adsorbent beads like Bio-Beads, leads to the spontaneous formation of proteoliposomes where the protein is embedded within the DMPC bilayer. nih.govresearchgate.net The efficiency of this process is influenced by factors such as the choice of detergent, the initial detergent concentration, the lipid composition, and the rate of detergent removal. anu.edu.au

Nanodiscs: Nanodiscs are soluble, nanoscale phospholipid bilayers encircled by a "belt" of membrane scaffold proteins, which are derivatives of apolipoprotein A1. anu.edu.aunih.gov Membrane proteins can be self-assembled into these DMPC nanodiscs, providing a more native-like and controlled lipid environment compared to detergent micelles. nih.gov This technique is particularly advantageous for structural studies using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Supported Planar Lipid Bilayers: In this approach, a DMPC bilayer is assembled on a solid support. nih.gov Proteins can then be incorporated into this planar membrane. A freeze-thaw method has been developed for the rapid reconstitution of transmembrane proteins like human glycophorin A into supported DMPC lipid layers. nih.gov

Langmuir Monolayers: This technique involves studying the adsorption and interaction of proteins with a DMPC monolayer at an air-water interface. nih.gov It has been used to investigate the interaction of proteins like recoverin with DMPC monolayers. nih.gov

The choice of reconstitution method can significantly impact the final state of the protein. For instance, studies on the outer membrane protein F (OmpF) reconstituted into DMPC liposomes showed that the degree of protein incorporation and its effect on membrane order depended on whether detergent was removed by gel filtration or with adsorbent beads. researchgate.net

Influence of this compound on Membrane Protein Structure and Conformation

The DMPC bilayer is not a passive solvent but an active environment that can significantly influence the structure and conformation of embedded proteins. The physical properties of the DMPC membrane, such as its thickness, curvature stress, and lateral pressure profile, play a crucial role.

For example, the choice of lipid in membrane mimetics can alter protein conformation. Studies on the influenza A M2 protein have shown that its conformation is sensitive to the lipid environment, with DMPC being identified as a suitable bilayer for studying this particular system. researchgate.net Similarly, NMR studies of the E. coli outer membrane protein OmpW reconstituted into different membrane mimetics revealed clear differences in the protein's spectra when in DMPC nanodiscs compared to other environments, indicating that the lipid chain length and saturation influence the protein's structural properties. acs.org

Molecular dynamics simulations have provided atomic-level insights into these interactions. Simulations of the gramicidin (B1672133) A channel in a DMPC bilayer revealed that the interactions between the lipid and the protein are highly varied, both structurally and energetically. nih.gov Tryptophan residues at the membrane interface were found to be particularly important in mediating hydrogen bonding with the DMPC glycerol (B35011) backbone and water, as well as favorable van der Waals contacts with the hydrocarbon chains. nih.gov In contrast, leucine (B10760876) residues primarily interacted with the lipid chains through van der Waals forces. nih.gov

Modulation of Membrane Protein Functionality in this compound Bilayers

The function of membrane proteins is intrinsically linked to their lipid environment, and DMPC bilayers can modulate this functionality in several ways. The physical properties of the bilayer are again a key determinant. nih.gov

One of the most significant factors is the concept of hydrophobic matching , which is discussed in more detail in section 4.1.6. A mismatch between the hydrophobic thickness of the protein's transmembrane domain and the DMPC bilayer can lead to energetic penalties that affect protein function. annualreviews.org

The lateral pressure profile of the DMPC membrane can also influence protein function. For instance, mechanosensitive channels are known to be gated by changes in membrane lateral pressure. mdpi.com While direct functional assays in pure DMPC are specific to the protein being studied, the principles of how the lipid environment affects function are general. Changes in the DMPC bilayer properties, such as those induced by temperature or the inclusion of other molecules, can alter the conformational state and activity of reconstituted proteins. nih.gov

Studies have shown that the activity of membrane-bound enzymes can be controlled by the lipid bilayer's properties. annualreviews.org The aggregation state of proteins, which is often crucial for their function, can also be modulated by the membrane environment. For example, the clustering of membrane proteins can be a result of membrane-mediated interactions, which are influenced by the properties of the surrounding DMPC lipids. epfl.ch

Peptide Insertion, Orientation, and Oligomerization within this compound Membranes

DMPC membranes are extensively used to study how peptides insert into, orient within, and self-assemble in a lipid bilayer. These processes are fundamental to the action of many antimicrobial peptides, cell-penetrating peptides, and amyloidogenic peptides.

Peptide Insertion and Orientation: Molecular dynamics simulations have been instrumental in visualizing the spontaneous insertion of peptides into DMPC bilayers. For instance, a simulation of the WL5 peptide showed its spontaneous insertion into the DMPC membrane, localizing at the interface. nih.gov This localization was attributed to the formation of hydrogen bonds between the peptide's tryptophan residue and the lipid headgroups. nih.gov The study also quantified the orientation of the peptide and its residues relative to the membrane normal.

Similarly, the orientation of the antimicrobial peptide protegrin-1 (B1576752) (PG-1) has been investigated in DMPC membranes using solid-state NMR and computational models. pnas.orgplos.org These studies help to define the tilt and rotation angles of the peptide, which are crucial for its pore-forming mechanism. plos.org

Peptide Oligomerization: The DMPC membrane can act as a scaffold, concentrating peptides and facilitating their oligomerization, a process implicated in both normal biological function and disease. For example, the influenza A M2 peptide has been shown to form tetramers in DMPC bilayers. pnas.org

The oligomerization of amyloid-beta (Aβ) peptides, which is central to Alzheimer's disease, has also been studied in DMPC systems. Studies have shown that monomeric Aβ can form clusters with β-sheet structures in membranes containing DMPC. nsr-jinr.ru The presence of DMPC liposomes has been investigated for its potential role in the oligomerization pathway of human cystatin C, another protein involved in amyloidosis. mdpi.com X-ray diffraction studies on Aβ peptides in mixed DMPC/dimyristoylphosphoserine (DMPS) bilayers have identified different populations of the peptide, either bound to the membrane surface or embedded within the bilayer core. plos.org

The table below summarizes findings on the interaction of various peptides with DMPC membranes.

| Peptide | Interaction Studied | Key Findings in DMPC Systems | Research Method(s) |

| WL5 | Insertion and Orientation | Spontaneously inserts and localizes at the membrane interface; Tryptophan forms hydrogen bonds with lipids. nih.gov | Molecular Dynamics Simulation |

| Protegrin-1 (PG-1) | Oligomerization and Pore Formation | Forms D₂O-filled pores that can become correlated across bilayers. pnas.org | Neutron Diffraction, Solid-State NMR |

| Influenza A M2 | Oligomerization | Forms tetramers in DMPC bilayers. pnas.org | Solid-State NMR |

| Amyloid-β (Aβ) | Insertion and Aggregation | The full-length peptide embeds in the hydrocarbon core of anionic DMPC/DMPS bilayers. plos.org Monomers can bind and penetrate the bilayer, forming stable helical structures in the C-terminal. acs.org | X-ray Diffraction, Molecular Dynamics Simulation |

| Human Cystatin C (hCC) | Oligomerization | DMPC liposomes were studied as a potential interface for protein oligomerization. mdpi.com | NMR Spectroscopy, Circular Dichroism, Size Exclusion Chromatography |

This table is based on the data available in the provided text and aims to be illustrative rather than exhaustive.

Membrane-Mediated Protein-Protein Interactions

Beyond direct interactions, proteins embedded in a DMPC bilayer can communicate with each other through deformations in the surrounding lipid environment. This phenomenon, known as membrane-mediated interaction, can be attractive or repulsive and can influence the formation of protein clusters and functional assemblies. epfl.ch

The insertion of a protein into a DMPC membrane perturbs the surrounding lipids, causing local changes in bilayer thickness, curvature, and lipid packing. nih.govnih.gov If two proteins are close enough, their respective deformation fields can overlap. The total energy of the system will depend on the distance between the proteins, leading to an effective interaction potential.

A classic example studied in DMPC bilayers is the peptide gramicidin. nih.govnih.gov Theoretical analyses based on elasticity theory have been used to understand the membrane-mediated interactions between gramicidin channels in DMPC. nih.govnih.gov These studies show that the long-range attraction observed between proteins can be a direct consequence of the membrane's perturbation upon protein insertion. epfl.ch Computational models have been developed to study this lipid-mediated clustering, using DMPC as the model bilayer. epfl.chnih.gov These models demonstrate that factors like hydrophobic mismatch can lead to the formation of protein clusters. epfl.ch

Hydrophobic Matching and Adaptation Phenomena

The principle of hydrophobic matching posits that for a membrane protein to be stably integrated into a lipid bilayer, the length of its hydrophobic transmembrane region should ideally match the hydrophobic thickness of the surrounding lipid bilayer. annualreviews.org A significant mismatch between these two lengths can induce energetic stress, leading to adaptations in both the protein and the lipid bilayer to minimize this unfavorable exposure of hydrophobic or hydrophilic surfaces. acs.org

DMPC bilayers, with their well-defined thickness, are excellent systems for studying these phenomena. When a peptide or protein with a hydrophobic length different from that of the DMPC bilayer is incorporated, several adaptive responses can occur:

Bilayer Thinning or Thickening: The DMPC bilayer can locally deform, either thinning or thickening, to better accommodate the hydrophobic surface of the protein. For instance, incorporating the peptide gramicidin, which has a shorter hydrophobic length than the DMPC bilayer, causes a decrease in the phosphate-to-phosphate distance of the DMPC membrane. nih.govnih.gov Conversely, incorporating a longer peptide can cause an increase in bilayer thickness. acs.org

Protein Tilting: The protein or peptide itself can tilt relative to the bilayer normal. This tilting effectively reduces its projected hydrophobic length, allowing it to better match the thickness of the DMPC bilayer. capes.gov.br

Conformational Changes: In some cases, the protein may undergo conformational changes to adjust its hydrophobic length.

Systematic studies using a series of synthetic transmembrane peptides (WALP peptides) with varying hydrophobic lengths have provided detailed insights into hydrophobic matching in DMPC bilayers. acs.orgcapes.gov.br For example, a short WALP peptide was found to cause a smaller increase in the thickness of a DMPC bilayer compared to a longer WALP peptide. acs.org

The table below presents data on the change in DMPC bilayer thickness upon incorporation of gramicidin.

| System | Phosphate-to-Phosphate (PtP) Distance (Å) | Change in PtP Distance (Å) |

| Pure DMPC Bilayer | 35.3 nih.govnih.gov | N/A |

| DMPC with Gramicidin (1:10 peptide/lipid) | 32.7 nih.govnih.gov | -2.6 |

This table illustrates the bilayer thinning effect due to hydrophobic mismatch, based on data from the provided text.

These adaptation phenomena are not merely structural adjustments; they have significant implications for the stability, organization, and function of membrane proteins. biorxiv.org

Lipid-Sterol Interactions in this compound Systems (e.g., Cholesterol)

Cholesterol is a critical modulator of membrane properties, and its interaction with DMPC is a widely studied model for understanding sterol effects in more complex biological membranes. pnas.orgnih.govresearchgate.netcapes.gov.br The introduction of cholesterol into a DMPC bilayer induces profound changes in the membrane's structural organization and dynamics.

Impact on this compound Phase Behavior and Order

The presence of cholesterol significantly alters the phase behavior of DMPC membranes. researchgate.netcapes.gov.br Pure DMPC bilayers exhibit a distinct main phase transition temperature (Tm) at approximately 24°C, where the membrane transitions from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα). mdpi.com Below this temperature, in the gel phase, the DMPC acyl chains are mostly in the all-trans conformation, leading to a tightly packed and ordered structure. scirp.org Above Tm, in the fluid phase, the chains contain more gauche conformations, resulting in a more disordered and mobile state. mdpi.com

The addition of cholesterol disrupts this clear phase transition. researchgate.net At concentrations below its solubility limit, cholesterol eliminates the sharp main phase transition of DMPC. Instead, it induces a state of intermediate order. frontiersin.org The rigid, planar steroid ring of cholesterol inserts between the DMPC molecules, restricting the motion of the acyl chains in the fluid phase and increasing their conformational order (more trans conformers). scirp.orgacs.org Conversely, in the gel phase, cholesterol disrupts the tight packing of the DMPC acyl chains, leading to an increase in fluidity. frontiersin.org This dual effect means cholesterol buffers the membrane's state against temperature changes. Furthermore, computational models and experimental data show that cholesterol addition leads to an increase in the order of the DMPC lipid tails and a corresponding increase in bilayer thickness. pnas.orgnih.gov

Formation of Liquid-Ordered (Lo) and Liquid-Disordered (Ld) Domains

A hallmark of cholesterol's interaction with phospholipids (B1166683) like DMPC is the formation of distinct lipid domains, namely the liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govaps.org This phase separation is particularly relevant in ternary mixtures but is founded on the binary interactions within DMPC/cholesterol systems. The Ld phase is characteristic of pure fluid-phase phospholipids, where acyl chains are mobile and conformationally disordered. The Lo phase, induced by cholesterol, is characterized by the high lateral mobility of a fluid phase but maintains a high degree of acyl chain order, similar to a gel phase. uj.edu.plmpg.de

In DMPC/cholesterol mixtures, as the cholesterol concentration increases, the system transitions from a pure Ld phase (at 0% cholesterol, above Tm) to a region of Ld and Lo phase coexistence, and finally to a pure Lo phase at higher cholesterol concentrations. uj.edu.plnih.gov Electron paramagnetic resonance (EPR) studies have been instrumental in identifying these coexisting phases. uj.edu.pl These domains are not static; they are dynamic structures that can coalesce and reorganize. The formation of these domains is crucial for various membrane functions, acting as platforms to sort proteins and lipids. aps.orgmpg.de At very high concentrations (above 66 mol%), cholesterol can form its own bilayer domains (CBDs), which are thought to be precursors to cholesterol crystal formation. nih.gov

Effects on this compound Membrane Fluidity and Permeability

Cholesterol has a well-established, depth-dependent effect on the fluidity of DMPC membranes. nih.gov In the fluid state (above Tm), cholesterol decreases membrane fluidity near the polar headgroup region. nih.gov The rigid sterol ring system restricts the motion of the upper portion of the DMPC acyl chains. nih.gov However, deeper within the hydrophobic core of the bilayer, cholesterol can increase the fluidity by disrupting the packing of the terminal methyl groups of the acyl chains. nih.gov This differential effect highlights the complex nature of cholesterol's influence. At temperatures below the main transition, cholesterol generally increases membrane fluidity by preventing the DMPC chains from packing into the highly ordered gel state. frontiersin.org

This modulation of fluidity directly impacts membrane permeability. Generally, the increased order and tighter packing induced by cholesterol in the fluid phase lead to a decrease in the permeability of the DMPC bilayer to water and other small hydrophilic molecules. acs.orgresearchgate.net Molecular dynamics simulations have shown that cholesterol increases the free energy barrier for water permeation by reducing the number and size of transient cavities within the membrane's hydrophobic core. acs.org This reduction in permeability is a critical function of cholesterol in biological membranes, helping to maintain the integrity of the cellular barrier. researchgate.net

Condensing and Fluidizing Effects of Cholesterol in this compound Bilayers

The "condensing effect" is one of the most recognized properties of cholesterol in phospholipid membranes. scirp.orgnih.gov This effect refers to the observation that the average area per lipid molecule in a mixed DMPC/cholesterol membrane is less than the weighted average of the areas of the individual components in their pure form. pnas.orgcapes.gov.br This non-ideal mixing behavior is a direct result of the favorable van der Waals interactions between the smooth, rigid surface of cholesterol and the saturated acyl chains of DMPC, which allows for tighter packing. acs.org The condensing effect is most pronounced at temperatures just above the main phase transition of DMPC, where the addition of cholesterol causes a significant transition from the expanded Ld phase to the more condensed Lo phase. pnas.orgresearchgate.net This condensation leads to an increase in the bilayer thickness. nih.govresearchgate.net

researchgate.netscirp.orgfrontiersin.orgpnas.orgnih.govpnas.orgcapes.gov.brscirp.orgnih.govfrontiersin.orgfrontiersin.orgacs.orgresearchgate.net| Property | Effect of Cholesterol Addition | Governing Mechanism | Reference |

|---|---|---|---|

| Phase Transition (Tm) | Broadens and eventually eliminates the sharp transition | Induces the liquid-ordered (Lo) phase, preventing cooperative melting. | |

| Acyl Chain Order (Above Tm) | Increases (more trans conformers) | The rigid sterol ring restricts chain motion. | |

| Bilayer Thickness | Increases | A direct consequence of increased acyl chain order and the condensing effect. | |

| Area per Lipid | Decreases (Condensing Effect) | Favorable van der Waals interactions lead to tighter molecular packing. | |

| Fluidity (Above Tm) | Decreases near headgroups, increases in the core | Depth-dependent restriction of chain motion by the sterol ring. | |

| Fluidity (Below Tm) | Increases (Fluidizing Effect) | Disruption of tight acyl chain packing in the gel phase. | |

| Water Permeability | Decreases | Tighter packing reduces transient free volume and increases the energy barrier for permeation. |

Interactions with Small Molecules and Solutes in this compound Models

DMPC bilayers serve as a fundamental model for investigating how small molecules, such as drugs and anesthetics, interact with and cross biological membranes. researchgate.net The partitioning and localization of these solutes within the membrane are critical determinants of their biological activity.

Solute Partitioning and Localization within this compound Membranes

The partitioning of a small molecule from an aqueous environment into a DMPC membrane is governed by its physicochemical properties, including hydrophobicity, size, and charge. nih.gov The location a solute adopts within the bilayer is not random; molecules tend to localize in specific regions based on their affinity for the different microenvironments of the membrane—the polar headgroup region, the interfacial glycerol backbone area, or the hydrophobic acyl chain core. acs.org

For example, studies with the drug amantadine (B194251) show that it partitions strongly into DMPC membranes and localizes near the negatively charged phosphate (B84403) group and the upper hydrocarbon chain region. cas.cn Similarly, amphiphilic molecules like benzyl (B1604629) alcohol have been shown to partition between several sites within the DMPC bilayer, with their precise location being dependent on factors like temperature and hydration level. acs.org

Molecular dynamics simulations have provided atomic-level insights into this process. For instance, simulations of benzene (B151609) in a DMPC bilayer revealed that the solute's diffusion is faster in the center of the membrane than near the headgroups, a behavior that correlates with the distribution of free volume within the bilayer. nih.gov The mechanism of diffusion often involves the solute "hopping" between transient voids created by the thermal motion of the lipid chains. nih.gov The partitioning behavior of charged molecules is more complex, as it involves electrostatic interactions with the lipid headgroups. nih.govacs.org Studies have shown that even charged species can partition into the bilayer, a process influenced by the membrane's dipole potential and the molecule's ability to shed its hydration shell. nih.govusp.br

acs.orgacs.orgnih.govcas.cnmdpi.comnih.gov| Solute Molecule | Observed Behavior in DMPC Bilayers | Primary Localization Site | Reference |

|---|---|---|---|

| Alcohols (e.g., Butanol, Pentanol) | Induce an expansion and loosen the packing of DMPC molecules. | Interstitial volume within the acyl chain region. | |

| Benzyl Alcohol | Partitions between multiple sites; equilibrium is dependent on temperature and hydration. | Dynamically distributed between the interface and hydrocarbon core. | |

| Benzene | Diffusion is faster in the membrane center; moves via a "hopping" mechanism between voids. | Hydrophobic core. | |

| Amantadine | Partitions strongly into the membrane, with affinity influenced by electrostatic interactions. | Near the phosphate group and upper hydrocarbon chains. | |

| Naproxen | Incorporates into the membrane, distorts its structure, and lowers the main phase transition temperature. | Intercalated within the lipid bilayer. | |

| Ionizing Molecules | Both neutral and charged forms can partition into the bilayer, not always following octanol-water partitioning rules. | Dependent on the specific molecule; can be interfacial or deeper within the core. |

Influence on Membrane Permeability and Stability

The interaction of exogenous molecules with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) membranes significantly modulates their fundamental properties of permeability and stability. The nature and magnitude of these changes are highly dependent on the specific interacting molecule, its concentration, and the environmental conditions.

A primary modulator of DMPC membrane properties is cholesterol. Its incorporation into a DMPC bilayer generally leads to a reduction in passive permeability. acs.org This effect is attributed to cholesterol's ability to fill interstitial spaces between phospholipid molecules, leading to a more condensed and ordered membrane structure, which in turn hinders the passage of solutes across the bilayer. acs.orgfrontiersin.org The stability of DMPC liposomes is also markedly enhanced by cholesterol. frontiersin.org Pure DMPC vesicles can be structurally unstable, especially when stored, but the inclusion of cholesterol, for instance at a 10% molar ratio, significantly improves their structural integrity over time. nih.gov Studies have shown that DMPC/cholesterol mixed monolayers are thermodynamically stable, with the most stable formations occurring at cholesterol concentrations between 30-40%. frontiersin.org This stabilization is crucial for practical applications, such as in drug delivery systems, where preventing premature leakage of encapsulated contents is paramount. frontiersin.orgnih.gov

Various drug molecules have also been shown to alter DMPC membrane permeability. For example, higher concentrations of Dimethyl sulfoxide (B87167) (DMSO) can increase the bilayer fluidity of DMPC liposomes, leading to an increase in membrane permeability. researchgate.net Similarly, the anesthetic drug chlorpromazine (B137089) has been observed to modify the molecular organization of DMPC bilayers. nih.gov The interaction of certain drugs can perturb the lipid arrangement, creating defects or increasing membrane fluidity, which facilitates the transport of substances across the membrane. researchgate.netuit.no

Peptides, particularly cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs), represent another class of molecules that profoundly affect DMPC membrane permeability and stability. Many of these peptides interact with or insert into the lipid bilayer, causing transient or permanent structural disruptions. frontiersin.orgnih.gov For instance, the peptide P5 was found to perturb the periphery of DMPC liposomes. nih.gov Such interactions can lead to the formation of pores or channels, or a general destabilization of the bilayer, thereby increasing its permeability to ions and larger molecules. frontiersin.orgresearchgate.net

The inherent stability of DMPC-based liposomes is closely linked to the phase transition temperature (Tc) of the lipid, which is approximately 23-24°C. tandfonline.comrcaap.pt Below this temperature, in the gel phase, the membrane is more ordered and less permeable. Above the Tc, in the liquid crystalline phase, the lipid chains are more mobile and disordered, resulting in a more fluid and permeable membrane. mdpi.com This property makes DMPC liposomes highly sensitive to temperature. rcaap.pt Consequently, pure DMPC liposomes exhibit rapid leakage of encapsulated contents, a process that can be significantly mitigated by the addition of stabilizing agents like cholesterol or by formulating them with lipids that have a higher Tc. nih.govtandfonline.comresearchgate.netnih.gov For example, the inclusion of 10% or 20% cholesterol in DMPC liposomes markedly improved membrane stability and reduced the leakage of an encapsulated protein payload. nih.gov

Table 1: Influence of Exogenous Molecules on DMPC Membrane Stability

| Interacting Molecule | System | Observation | Reference |

|---|---|---|---|

| Cholesterol | DMPC Liposomes | Inclusion of 10% cholesterol minimized changes in particle size and encapsulation levels over 6 days, whereas pure DMPC liposomes showed enlargement and ~30% loss of content. | nih.gov |

| Cholesterol | DMPC/Cholesterol Monolayers | Mixed monolayers were found to be thermodynamically stable at all tested concentrations, with the lowest energy (highest stability) between 30-40% cholesterol. | frontiersin.org |

| Inulin (B196767) (as model drug) | DMPC Liposomes with 21% Cholesterol | Showed the lowest drug retention compared to DSPC and DPPC liposomes, with significant loss after only 15 minutes at both 4°C and 37°C. | tandfonline.comresearchgate.netnih.gov |

| PEG | DMPC Liposomes | 5% PEGylation extended the release half-life of a model protein, indicating a stabilizing effect. | nih.gov |

Effects on this compound Lipid Packing and Dynamics

Exogenous molecules can induce significant alterations in the packing and dynamics of lipids within a DMPC membrane, affecting its structural organization and fluidity. These effects are crucial as they underlie changes in membrane functions like permeability and protein interactions.

Cholesterol is a well-documented modulator of lipid packing in DMPC membranes. It is known to induce a "condensing effect," where it inserts between DMPC molecules, causing them to pack more tightly. frontiersin.orgfrontiersin.orgnih.gov This leads to an increase in the order of the lipid acyl chains and a decrease in the average area per DMPC molecule. acs.orgnih.govnih.gov Molecular dynamics simulations and experimental studies have confirmed that the addition of cholesterol reduces the membrane's surface area per molecule and can alter solute diffusion coefficients. nih.gov For instance, one study reported a decrease in the area per DMPC molecule from 58.5 Ų to 53.8 Ų with the addition of 40 mol % cholesterol. nih.gov This increased packing density contributes to the stiffening of the membrane. frontiersin.orgpnas.org Paradoxically, some research has also pointed to a fluidizing effect of cholesterol on DMPC monolayers under certain conditions, suggesting a complex, concentration-dependent role. frontiersin.org

Small organic molecules can also perturb the packing of DMPC bilayers. Molecular dynamics simulations of 1-hexanol (B41254) in DMPC membranes showed that the alcohol molecules are located in the outer (interfacial) part of the lipid acyl chains. ruc.dk This interaction "stretches" the outer region of the chains, while the membrane core thins slightly. The net result is a loosening in the packing of the lipid, even as the alcohol itself becomes more densely packed upon partitioning into the membrane. ruc.dk Similarly, drugs can alter lipid packing; taxane (B156437) prodrugs have been shown to cause significant changes to DMPC lipid phase transitions, indicating a strong interaction that disrupts the regular packing of the lipid bilayer. doi.org The drug chlorpromazine was also found to modify the molecular organization and phase behavior of DMPC bilayers. nih.gov

Table 2: Effects of Exogenous Molecules on DMPC Lipid Packing

| Interacting Molecule | System | Effect on Lipid Packing/Dynamics | Reference |

|---|---|---|---|

| Cholesterol | DMPC Monolayer | Decreases the area per molecule of the membrane. | nih.gov |

| Cholesterol | DMPC Bilayer | Induces lateral condensation, increases acyl chain ordering, and reduces area per lipid. | acs.orgfrontiersin.orgnih.gov |

| Cholesterol | DMPC/Cholesterol Monolayer | Increases monolayer stiffness as cholesterol concentration rises. | frontiersin.org |

| Aβ(25–35) Peptide | DMPC Bilayer (cholesterol-free) | Increases the average area per lipid and decreases lipid tail ordering. | rsc.org |

| PGLa/Magainin 2 Peptides | DMPC Bilayer | Induces a transmembrane alignment of PGLa, considerably increasing lipid order compared to individual peptides. | nih.gov |

| 1-Hexanol | DMPC Bilayer | Causes loosening in the packing of the lipid, particularly in the core, while stretching the outer acyl chain region. | ruc.dk |

| Taxane Prodrugs | DMPC Bilayers | Significantly alters lipid phase transitions, indicating disruption of normal lipid packing. | doi.org |

Encapsulation Efficiency and Release Kinetics in this compound Vesicle Models

DMPC vesicles are frequently used as model systems to study the encapsulation and release of various molecules. The efficiency of encapsulation and the subsequent release kinetics are critically dependent on the physicochemical properties of both the DMPC bilayer and the encapsulated substance.

The encapsulation efficiency (EE) in DMPC liposomes varies based on the properties of the molecule to be encapsulated and the liposome (B1194612) preparation method. In one comparative study, DMPC liposomes containing 21% cholesterol showed an encapsulation efficiency of 2.25% for the hydrophilic model drug inulin. tandfonline.comtandfonline.com This was intermediate between liposomes made from DSPC (2.95%) and DPPC (2.13%). tandfonline.comtandfonline.com Another study focusing on the hydrophilic molecule nicotinamide (B372718) mononucleotide (NMN) reported a high encapsulation efficiency, which was attributed to its compatibility with DMPC and its ability to interact with the lipid bilayer. mdpi.com The encapsulation of bovine serum albumin (BSA), a model protein, into DMPC liposomes was found to be notably lower in pure DMPC vesicles compared to those containing 10% or 20% cholesterol, highlighting the role of membrane stability in retaining large molecules. nih.gov

A defining characteristic of pure DMPC liposomes is their rapid release kinetics, especially when compared to liposomes made from phospholipids with longer acyl chains and higher phase transition temperatures (Tc), such as DPPC and DSPC. tandfonline.comtandfonline.com Due to DMPC's relatively low Tc of 23-24°C, its bilayers are in a fluid, more permeable state at physiological temperature (37°C), leading to fast leakage of entrapped contents. tandfonline.comresearchgate.net Studies have demonstrated a significant release from DMPC liposomes in as little as 15 minutes. tandfonline.comresearchgate.netnih.gov In one experiment, DMPC liposomes lost nearly half of their encapsulated inulin within this short timeframe at both 4°C and 37°C. tandfonline.comresearchgate.net

The release kinetics from DMPC vesicles can be modulated by altering the liposome composition and the external temperature. The release rate increases with temperature, particularly as it crosses the Tc, due to the increased disorder of the lipid bilayer. rcaap.pt The inclusion of other molecules into the bilayer is a key strategy to control release. The addition of cholesterol is a common method to decrease membrane permeability and slow down drug release. nih.govnih.gov For example, pure DMPC liposomes exhibited a rapid release of a model protein with a half-life of 2.4 hours, whereas the incorporation of 10% or 20% cholesterol extended the release half-life to over 24 hours. nih.gov Similarly, modifying the liposome surface with PEG (PEGylation) can also prolong release, with 5% PEGylation increasing the release half-life to 9.5 hours, likely due to a steric stabilizing effect. nih.gov

Table 3: Encapsulation and Release Data for DMPC Vesicle Models | Encapsulated Molecule | Liposome Composition | Encapsulation Efficiency (%) | Release Kinetics/Retention | Reference | | :--- | :--- | :--- | :--- | :--- | | Inulin | DMPC + 21% Cholesterol | 2.25 ± 0.3% | Lowest retention vs. DSPC/DPPC; significant release after 15 min. Retention at 15 min: 47.3% (4°C), 53.8% (37°C). | tandfonline.comresearchgate.netnih.gov | | Nicotinamide Mononucleotide (NMN) | DMPC | High (exact % not stated, but higher than Matrigel) | Sustained release behavior observed. | mdpi.com | | Bovine Serum Albumin (BSA-Cy5.5) | Pure DMPC | Lower than cholesterol-containing formulations. | Quickest release kinetics (t₁/₂,release = 2.4 h). | nih.gov | | Bovine Serum Albumin (BSA-Cy5.5) | DMPC + 10% Cholesterol | Higher than pure DMPC. | Markedly prolonged release (t₁/₂,release > 24 h). | nih.gov | | Bovine Serum Albumin (BSA-Cy5.5) | DMPC + 5% PEG | Not specified, but comparable size to other formulations. | Extended release (t₁/₂,release = 9.5 h). | nih.gov | | Levofloxacin | DMPC coating on hydrogel | Release rate increased with temperature (tested at 4, 20, 35 °C). Coating reduced total amount released at 35°C. | rcaap.pt |

Methodologies for Investigating Dimyristoylphosphatidylcholine Systems

Experimental Biophysical Techniques Applied to Dimyristoylphosphatidylcholine

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the phase behavior of lipid systems like DMPC. springernature.commalvernpanalytical.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect the enthalpy changes associated with phase transitions. springernature.com For DMPC, this technique is instrumental in determining the temperatures and enthalpies of its characteristic phase transitions.

DMPC vesicles exhibit two primary endothermic transitions when heated: the pretransition (Lβ' to Pβ' phase) and the main phase transition (Pβ' to Lα phase). The pretransition corresponds to a change from a planar gel phase to a "ripple" gel phase, while the main transition involves the melting of the hydrocarbon chains into a disordered liquid-crystalline state.

High-sensitivity DSC has been a powerful tool for studying the thermal properties of DMPC bilayers. pnas.org It allows for precise measurements of the transition temperatures and the enthalpy (ΔH) and entropy (ΔS) changes associated with these transitions. Furthermore, DSC is highly sensitive to the presence of other molecules within the DMPC bilayer, such as peptides or drugs, as these can alter the transition profile by broadening or shifting the transition peaks. researchgate.netresearchgate.net

Under certain conditions, such as prolonged storage at low temperatures (around 0°C), DMPC can form a subgel (Lc) phase. nih.gov The formation of this subgel phase and its transition to the gel phase (Lβ') can also be characterized by DSC, revealing it to be a process involving the hydration of the lipid headgroups. nih.govresearchgate.net

| Transition | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference |

|---|---|---|---|

| Pretransition (Lβ' → Pβ') | ~14 | ~1.0 - 1.5 | pnas.org |

| Main Transition (Pβ' → Lα) | ~24 | ~5.0 - 6.0 | pnas.org |

| Subtransition (Lc → Lβ') | Requires incubation at ≤ -5°C | Data not consistently reported | nih.gov |